molecular formula C16H13ClN2O5 B2497330 1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone CAS No. 892155-46-3

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone

Cat. No.: B2497330
CAS No.: 892155-46-3
M. Wt: 348.74
InChI Key: CECWKZSJJOIKOU-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74. The purity is usually 95%.
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Scientific Research Applications

Carbonyl Ylide Behavior

The study by Ibata, Toyoda, and Liu (1987) explored the behavior of carbonyl ylide, generated from 3-chloro-3-(p-nitrophenyl)diazirine and acetone, and its reactions. This research found that the ylide could undergo 1,3-dipolar cycloaddition with benzaldehydes, forming derivatives or cyclizing intramolecularly to give specific compounds as final products. This indicates potential in synthetic organic chemistry for generating complex structures from simpler precursors Ibata, Toyoda, & Liu, 1987.

Fluorescent Derivatisation of Amino Acids

Frade et al. (2007) investigated the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to assess its use as a fluorescent derivatising agent. The resulting derivatives displayed strong fluorescence, making this approach potentially valuable for biological assays where fluorescence tagging is required for visualization and measurement Frade et al., 2007.

Asymmetric Synthesis Using Microbial Reductase

Choi et al. (2010) conducted research on the use of microbial reductases for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This study revealed the high enantioselectivity of the yeast reductase YOL151W, which exclusively generated the (S)-alcohol, highlighting the potential of microbial reductases in producing chiral intermediates for pharmaceuticals Choi et al., 2010.

Analysis of Organic Impurity Profiles

Heather et al. (2017) examined the synthesis of methylone from catechol and analyzed the organic impurity profile of the synthesized substance. Although this paper's primary context relates to drug testing and analysis, the methodology for identifying organic impurities can be applicable in broader chemical synthesis and purity analysis Heather et al., 2017.

Solubility and Thermodynamics of Nitroaniline Derivatives

Xu and Wang (2019) studied the solubility and thermodynamic properties of 2-chloro-5-nitroaniline, a compound structurally similar to the chemical . Their research provided insights into the solubility behavior in various solvents and the correlation with thermodynamic models, which is crucial for understanding the physical properties and behavior of similar nitroaniline derivatives Xu & Wang, 2019.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-12-3-2-11(8-13(12)19(21)22)18-6-5-14(20)10-1-4-15-16(7-10)24-9-23-15/h1-4,7-8,18H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECWKZSJJOIKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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